molecular formula C41H46BrNO2 B13696475 6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B13696475
M. Wt: 664.7 g/mol
InChI Key: HASLXTHQIQVYRJ-UHFFFAOYSA-N
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Description

6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that features a combination of fluorene and isoquinoline structures

Preparation Methods

The synthesis of 6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the fluorene derivative. The synthetic route often includes:

    Bromination: Introduction of a bromine atom to the fluorene ring.

    Alkylation: Addition of hexyl groups to the fluorene structure.

    Coupling Reaction: Combining the modified fluorene with the isoquinoline derivative under specific conditions to form the final compound.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione lies in its specific combination of fluorene and isoquinoline structures, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C41H46BrNO2

Molecular Weight

664.7 g/mol

IUPAC Name

6-(7-bromo-9,9-dihexylfluoren-2-yl)-2-butylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C41H46BrNO2/c1-4-7-10-12-23-41(24-13-11-8-5-2)36-26-28(17-19-31(36)32-20-18-29(42)27-37(32)41)30-21-22-35-38-33(30)15-14-16-34(38)39(44)43(40(35)45)25-9-6-3/h14-22,26-27H,4-13,23-25H2,1-3H3

InChI Key

HASLXTHQIQVYRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=C(C=CC(=C2)C3=C4C=CC=C5C4=C(C=C3)C(=O)N(C5=O)CCCC)C6=C1C=C(C=C6)Br)CCCCCC

Origin of Product

United States

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